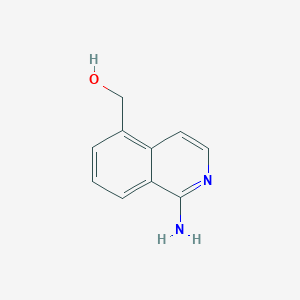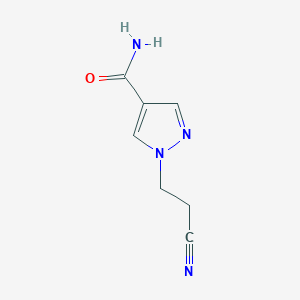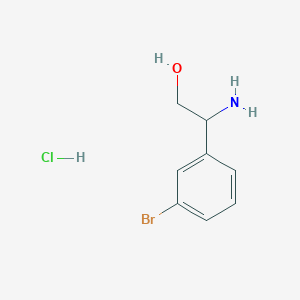
(1-Aminoisoquinolin-5-yl)methanol
Vue d'ensemble
Description
“(1-Aminoisoquinolin-5-yl)methanol” is a chemical compound with the CAS Number: 1820614-86-5 and a molecular weight of 174.2 . Its linear formula is C10H10N2O .
Molecular Structure Analysis
The molecular structure of “(1-Aminoisoquinolin-5-yl)methanol” is represented by the linear formula C10H10N2O . This indicates that the molecule is composed of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
“(1-Aminoisoquinolin-5-yl)methanol” has a molecular weight of 174.2 . It is recommended to be stored in a refrigerated environment .Applications De Recherche Scientifique
Catalysis in Organic Synthesis
(1-Aminoisoquinolin-5-yl)methanol has potential applications in the field of catalysis, particularly in the methylation of anilines with methanol. This process is catalyzed by cyclometalated ruthenium complexes and is a part of a broader category of reactions known as hydrogen autotransfer or hydrogen borrowing reactions . This method is significant for its mild conditions and practicality, using NaOH as a base at a temperature of 60°C. It’s especially relevant for synthesizing bio-active compounds, where N-methylation can influence the lipophilicity and thus the biological accessibility of these compounds .
Synthesis of Bio-active Compounds
The compound’s ability to undergo N-methylation makes it a valuable intermediate in the synthesis of bio-active molecules. These molecules are crucial in pharmaceuticals, where modifications to the amine group, such as methylation, can significantly alter a drug’s properties, like its ability to cross biological membranes .
Transition Metal-Catalyzed Reactions
(1-Aminoisoquinolin-5-yl)methanol can be used in transition metal-catalyzed reactions where it acts as a ligand. The presence of both an amino and a hydroxyl group allows it to bind to metal centers, facilitating various catalytic processes that are essential in industrial chemistry and material science .
Hydrogen Autotransfer Reactions
This compound plays a role in hydrogen autotransfer reactions, which are a subset of green chemistry. These reactions aim to minimize waste and avoid the use of toxic and hazardous reagents. In this context, (1-Aminoisoquinolin-5-yl)methanol could be used to generate more reactive intermediates from methanol, leading to the formation of new C–N bonds while producing water as the only by-product .
Chemical Synthesis Optimization
The chemical structure of (1-Aminoisoquinolin-5-yl)methanol allows for its use in optimizing chemical synthesis pathways. Its reactivity can be harnessed to streamline the synthesis of complex organic molecules, potentially reducing the number of steps required and improving overall yield .
Material Science Applications
In material science, (1-Aminoisoquinolin-5-yl)methanol could be used to modify the surface properties of materials. By attaching this compound to surfaces, it’s possible to alter the interaction of materials with their environment, which is beneficial in creating specialized coatings or functionalized materials .
Environmental Chemistry
Given its role in green chemistry, (1-Aminoisoquinolin-5-yl)methanol can be part of research aimed at reducing environmental impact. Its involvement in reactions that produce minimal by-products and avoid toxic chemicals aligns with the goals of sustainable and environmentally friendly chemical processes .
Techno-Economic Analysis in Chemical Processes
The compound’s potential in various chemical reactions makes it a subject of interest in techno-economic analyses. Researchers can evaluate the economic viability and technical efficiency of using (1-Aminoisoquinolin-5-yl)methanol in industrial-scale chemical processes, which is crucial for its adoption in practical applications .
Propriétés
IUPAC Name |
(1-aminoisoquinolin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-10-9-3-1-2-7(6-13)8(9)4-5-12-10/h1-5,13H,6H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXKIKWXKARWLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=C(C2=C1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[(Cyclopentylamino)methyl]benzonitrile hydrochloride](/img/structure/B1378449.png)



![1,9-Dioxaspiro[5.5]undec-4-ylamine hydrochloride](/img/structure/B1378455.png)